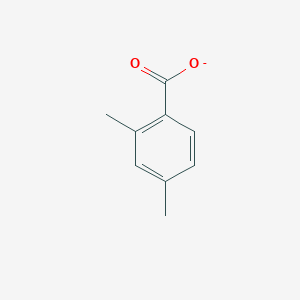

2,4-Dimethylbenzoate

説明

Structure

2D Structure

3D Structure

特性

分子式 |

C9H9O2- |

|---|---|

分子量 |

149.17 g/mol |

IUPAC名 |

2,4-dimethylbenzoate |

InChI |

InChI=1S/C9H10O2/c1-6-3-4-8(9(10)11)7(2)5-6/h3-5H,1-2H3,(H,10,11)/p-1 |

InChIキー |

BKYWPNROPGQIFZ-UHFFFAOYSA-M |

SMILES |

CC1=CC(=C(C=C1)C(=O)[O-])C |

正規SMILES |

CC1=CC(=C(C=C1)C(=O)[O-])C |

製品の起源 |

United States |

Synthesis Methodologies for 2,4 Dimethylbenzoate and Its Derivatives

Esterification Reactions of 2,4-Dimethylbenzoic Acid

The most direct route to 2,4-dimethylbenzoate esters is the esterification of 2,4-dimethylbenzoic acid. This reaction typically involves the condensation of the carboxylic acid with an alcohol in the presence of an acid catalyst. A notable example is the synthesis of methyl this compound, which can be achieved by reacting 2,4-dimethylbenzoic acid with methanol. The use of concentrated sulfuric acid (H₂SO₄) as a catalyst and heat for an extended period (50 hours) has been reported to produce the methyl ester in high yield (98.5%). mdpi.com

Alternative methods for activating the carboxylic acid for esterification are also employed, particularly for less reactive alcohols like phenols. The synthesis of phenyl this compound from 2,4-dimethylbenzoic acid and phenol (B47542) can be facilitated using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a base like triethylamine (B128534) (Et₃N). capes.gov.br This approach avoids the harsh acidic conditions of traditional Fischer esterification. capes.gov.br Microwave-assisted esterification has also been noted as a modern alternative that can significantly reduce reaction times from hours to minutes, offering a high-yield pathway. capes.gov.br

Table 1: Selected Esterification Reactions of 2,4-Dimethylbenzoic Acid

| Ester Product | Alcohol | Catalyst/Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Methyl this compound | Methanol | conc. H₂SO₄ | Heating, 50 hours | 98.5% | mdpi.com |

| Phenyl this compound | Phenol | H₂SO₄ | Reflux | N/A | capes.gov.br |

| Phenyl this compound | Phenol | DCC, Et₃N | Milder temperatures | N/A | capes.gov.br |

| Ethyl this compound | Ethanol | N/A | N/A | N/A |

Derivatization Strategies for this compound Esters

Once formed, this compound esters serve as versatile starting materials for further derivatization, enabling the synthesis of a wide array of more complex molecules.

A significant class of derivatives is the 2,4-dimethylbenzoylhydrazones. These compounds are typically synthesized in a two-step process starting from a this compound ester, such as methyl this compound.

The first step involves the synthesis of 2,4-dimethylbenzohydrazide (B1275998). This is accomplished by refluxing methyl this compound with hydrazine (B178648) hydrate (B1144303) in a solvent like methanol. mdpi.com One reported procedure using a 6-hour reflux yielded the pure hydrazide intermediate in 92% after recrystallization. mdpi.com

In the second step, the 2,4-dimethylbenzohydrazide undergoes a condensation reaction with various aromatic aldehydes to form the final hydrazone derivatives. mdpi.com These reactions are typically carried out by refluxing the hydrazide and the aldehyde in an alcohol solvent, sometimes with a catalytic amount of acetic acid. mdpi.com This methodology has been successfully used to synthesize a large library of over 30 different 2,4-dimethylbenzoylhydrazones. mdpi.com

General Synthesis Scheme for 2,4-Dimethylbenzoylhydrazones

Step 1: Methyl this compound + Hydrazine Hydrate → 2,4-Dimethylbenzohydrazide

Step 2: 2,4-Dimethylbenzohydrazide + Aromatic Aldehyde → 2,4-Dimethylbenzoylhydrazone

The ester functional group and the aromatic ring of this compound derivatives can participate in coordination with transition metals. Research has described the preparation of tricarbonylchromium complexes of ethyl this compound. While detailed structural characterization of simple transition metal complexes featuring only the this compound ligand is limited in readily available literature, the formation of these organometallic compounds indicates the ligand's capacity to coordinate with d-block elements.

The coordination chemistry of this compound with lanthanide ions has been explored in detail, leading to the synthesis of novel multinuclear complexes with interesting structural and photoluminescent properties. A series of five dinuclear lanthanide complexes have been synthesized using this compound (2,4-DMBA) and a secondary nitrogen-containing ligand, 5,5'-dimethyl-2,2'-bipyridine (5,5'-DM-2,2'-bipy). sigmaaldrich.cndntb.gov.ua

These complexes were prepared under hydrothermal conditions and have been characterized by single-crystal X-ray diffraction. sigmaaldrich.cndntb.gov.ua The studies revealed three distinct structural types among the five complexes, all of which are binuclear. sigmaaldrich.cndntb.gov.ua In these structures, the this compound ligand coordinates to the lanthanide ions through its carboxylate oxygen atoms, adopting various coordination modes including chelating bidentate, bridging bidentate, and bridging tridentate. dntb.gov.ua This demonstrates the versatility of the carboxylate group in forming stable, complex architectures with f-block elements. dntb.gov.ua

Table 2: Dinuclear Lanthanide Complexes with this compound (2,4-DMBA)

| Complex Formula | Lanthanide (Ln) | Structure Type | Reference |

|---|---|---|---|

| [Sm(2,4-DMBA)₃(5,5′-DM-2,2′-bipy)]₂ | Samarium (Sm) | I | sigmaaldrich.cndntb.gov.ua |

| [Eu(2,4-DMBA)₃(5,5′-DM-2,2′-bipy)]₂ | Europium (Eu) | I | sigmaaldrich.cndntb.gov.uaresearchgate.net |

| [Pr(2,4-DMBA)₃(5,5′-DM-2,2′-bipy)]₂·0.5(C₂H₅OH) | Praseodymium (Pr) | II | sigmaaldrich.cndntb.gov.ua |

| [Tb(2,4-DMBA)₃(5,5′-DM-2,2′-bipy)]₂·0.5(2,4-DMBAH)·0.25(5,5′-DM-2,2′-bipy) | Terbium (Tb) | III | sigmaaldrich.cndntb.gov.ua |

| [Dy(2,4-DMBA)₃(5,5′-DM-2,2′-bipy)]₂·0.5(2,4-DMBAH)·0.25(5,5′-DM-2,2′-bipy) | Dysprosium (Dy) | III | sigmaaldrich.cndntb.gov.ua |

Complexation with Transition Metals

Novel Synthetic Routes to Related Dimethylbenzoate Compounds

Beyond classical esterification, alternative synthetic routes have been developed to access more complex or functionalized dimethylbenzoate compounds.

One novel approach involves the anaerobic oxidation of methyl p-toluate (B1214165) using cobalt(III) in acetic acid. nih.gov This reaction was found to produce methyl this compound as one of the products, alongside several other oxidized and coupled compounds. nih.gov This represents a C-H activation/functionalization pathway to generate the dimethylbenzoate structure from a simpler methylated precursor.

Another innovative route focuses on the synthesis of a related, more functionalized compound, methyl 2,4-dihydroxy-3,6-dimethylbenzoate. A patented method describes a two-step synthesis starting from 4-O-desmethylbarbaric acid, a natural product. dntb.gov.ua The process involves the hydrolysis (either acidic or alkaline) of the starting material to yield 2,4-dihydroxy-3,6-dimethylbenzoic acid, which is then subjected to a methyl esterification reaction to give the final product. dntb.gov.ua This method provides a simplified, two-step pathway to a highly substituted dimethylbenzoate derivative from a renewable feedstock. dntb.gov.ua

Advanced Spectroscopic and Crystallographic Characterization of 2,4 Dimethylbenzoate Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. For derivatives of 2,4-dimethylbenzoate, ¹H and ¹³C NMR provide unambiguous evidence for the arrangement of substituents on the aromatic ring.

In the ¹H NMR spectrum of 2,4-dimethylbenzoic acid, the aromatic protons typically appear as distinct signals, and the methyl protons give rise to sharp singlets. nih.gov For instance, in a related compound, methyl 2,4-dihydroxy-3,6-dimethylbenzoate, the aromatic proton appears as a singlet at 6.28 ppm, while the two methyl groups on the ring are observed at 2.35 and 1.95 ppm, and the methyl ester protons at 3.83 ppm. google.com

¹³C NMR spectroscopy complements the proton data by providing shifts for each carbon atom, including the quaternary carbons of the aromatic ring and the carbonyl carbon. In 2,4-dihydroxy-3,6-dimethylbenzoic acid, the carboxyl carbon resonates at 174.9 ppm, and the aromatic carbons appear in the range of 104.4 to 164.7 ppm. google.com The methyl carbons are found at lower chemical shifts, for example, 8.0 ppm and 24.1 ppm in this related structure. google.com

| Compound | ¹H NMR (Solvent, Frequency) | ¹³C NMR (Solvent, Frequency) | Source |

| 2,4-dihydroxy-3,6-dimethylbenzoic acid | acetone-d₆, 600MHz: δ 6.33 (1H, s), 2.47 (3H, s), 2.20 (3H, s) | acetone-d₆, 150MHz: δ 174.9 (C), 164.7 (C), 161.0 (C), 141.0 (C), 111.2 (CH), 109.2 (C), 104.4 (C), 24.1 (CH₃), 8.0 (CH₃) | google.com |

| Methyl 2,4-dihydroxy-3,6-dimethylbenzoate | DMSO-d₆, 400MHz: δ 11.68 (1H, s), 10.08 (1H, s), 6.28 (1H, s), 3.83 (3H, s), 2.35 (3H, s), 1.95 (3H, s) | Not specified | google.com |

This table presents data for hydroxylated derivatives of this compound to illustrate typical chemical shifts.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. premierbiosoft.com For this compound derivatives, techniques like High-Resolution Mass Spectrometry (HRESIMS) provide precise mass measurements, allowing for the confirmation of the molecular formula.

The fragmentation of 2,4-dimethylbenzoic acid under electron ionization shows a strong molecular ion peak (M⁺) at m/z 150. miamioh.edu Key fragmentation pathways include the loss of a hydroxyl radical (M-17) and the loss of a water molecule (M-18), resulting in significant peaks at m/z 133 and 132, respectively. miamioh.edu Another notable fragment appears at m/z 77, corresponding to a benzenoid-type ion. miamioh.edu

In the analysis of methyl 2,4-dihydroxy-3,6-dimethylbenzoate, HRESIMS detected the [M-H]⁻ ion at m/z 195.0664, which closely matches the calculated value for its formula, C₁₀H₁₁O₄. google.com Similarly, its precursor, 2,4-dihydroxy-3,6-dimethylbenzoic acid, showed an [M-H]⁻ ion at m/z 181.0509 (calculated for C₉H₉O₄, 181.0506). google.com

| Compound/Fragment | Technique | Observed m/z | Interpretation | Source |

| 2,4-Dimethylbenzoic acid | MS | 150 | Molecular Ion (M⁺) | miamioh.edu |

| MS | 133 | M-17 (Loss of ·OH) | miamioh.edu | |

| MS | 132 | M-18 (Loss of H₂O) | miamioh.edu | |

| Methyl 2,4-dihydroxy-3,6-dimethylbenzoate | HRESIMS | 195.0664 | [M-H]⁻ | google.com |

| 2,4-dihydroxy-3,6-dimethylbenzoic acid | HRESIMS | 181.0509 | [M-H]⁻ | google.com |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

IR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic properties of this compound systems.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic vibrational modes of functional groups. In lanthanide complexes containing the this compound ligand, the strong absorption band of the carboxylic acid's C=O group (around 1693 cm⁻¹) disappears upon coordination to the metal ion. nih.gov This is replaced by two new bands corresponding to the antisymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations of the coordinated carboxylate group, which appear in the ranges of 1605–1615 cm⁻¹ and 1411–1422 cm⁻¹, respectively. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within a molecule. The ligands and their resulting complexes typically show absorption bands in the UV region. researchgate.net For instance, a series of lanthanide complexes with this compound and 5,5'-dimethyl-2,2'-bipyridine ligands, when dissolved in DMSO, exhibit absorption maxima that differ from the free ligands, confirming complex formation. The spectra of the complexes show broad absorption bands, generally attributed to π→π* transitions of the organic ligands.

| System | IR Bands (cm⁻¹) | UV-Vis λₘₐₓ (nm, Solvent) | Assignment | Source |

| 2,4-Dimethylbenzoic acid (free ligand) | ~1693 | 242, 282 (DMSO) | C=O stretch (IR); π→π* transitions (UV) | |

| Lanthanide-2,4-dimethylbenzoate complexes | 1605–1615 | 243-245, 284-287 (DMSO) | νₐₛ(COO⁻) (IR); Ligand-based π→π* transitions (UV) | |

| 1411–1422 | νₛ(COO⁻) (IR) |

Circular Dichroism (CD) and Fluorescence Spectroscopy in Chiral Systems

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a critical technique for studying chiral molecules, as it measures the differential absorption of left and right-circularly polarized light. encyclopedia.pub While this compound itself is achiral, it can be used as a chromophoric reporter group. When attached to a chiral scaffold, such as a steroidal diol, the benzoate (B1203000) chromophore becomes part of a chiral system. encyclopedia.pub The spatial interaction between two such chromophores can lead to characteristic CD signals known as exciton (B1674681) coupling, the sign of which can be used to determine the absolute configuration of the chiral molecule. researchgate.netresearchgate.net

Fluorescence Spectroscopy: Fluorescence spectroscopy is used to study the emission properties of molecules. Lanthanide complexes are well-known for their luminescent properties. In complexes where this compound acts as a ligand, it can function as an "antenna," absorbing UV light and transferring the energy to the central lanthanide ion, which then emits light at its characteristic wavelengths. nih.gov For example, a samarium(III) complex with this compound, when excited at 242 nm (a ligand absorption band), shows characteristic emission peaks for the Sm³⁺ ion, indicating efficient energy transfer from the ligand.

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been applied to various systems containing the this compound moiety, providing detailed information on bond lengths, bond angles, and crystal packing.

Studies on lanthanide complexes have shown that this compound can adopt several coordination modes, including chelating bidentate, bridging bidentate, and bridging tridentate. For example, in a series of dinuclear lanthanide complexes, [Ln(2,4-DMBA)₃(5,5′-DM-2,2′-bipy)]₂, the this compound ligands bridge the two metal centers. nih.gov The analysis of these structures reveals detailed metric parameters and how the molecules pack in the solid state, often stabilized by hydrogen bonding interactions. nih.gov Similarly, the crystal structures of several 2,4-dimethylbenzoylhydrazone derivatives have been determined, confirming their E-configuration about the azomethine double bond. mdpi.com

| Compound | Crystal System | Space Group | Key Structural Features | Source |

| (E)-N'-(4-hydroxy-3-methoxybenzylidene)-2,4-dimethylbenzoylhydrazide (Compound 10) | Monoclinic | P2₁/c | Composed of two planar phenyl rings with an E-configuration azomethine double bond. | mdpi.com |

| (E)-N'-(3-hydroxy-4-methoxybenzylidene)-2,4-dimethylbenzoylhydrazide (Compound 15) | Monoclinic | P2₁/n | Similar planar structure with E-configuration. | mdpi.com |

| [Sm(2,4-DMBA)₃(5,5′-DM-2,2′-bipy)]₂ | Triclinic | Pī | Dinuclear complex with bridging this compound ligands. | |

| [Pr(2,4-DMBA)₃(5,5′-DM-2,2′-bipy)]₂·0.5(C₂H₅OH) | Monoclinic | C2/c | Dinuclear structure with distorted monocapped square anti-prismatic geometry around Pr³⁺. |

Computational and Theoretical Investigations of 2,4 Dimethylbenzoate and Analogs

Ab Initio and Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Ab initio and Density Functional Theory (DFT) are cornerstone computational methods for exploring the electronic landscape of molecules. These studies on 2,4-dimethylbenzoate and its analogs typically focus on understanding the molecule's stability, reactivity, and electronic properties, which are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to optimize the molecular geometry and calculate electronic parameters. researchgate.net The energies of the HOMO and LUMO orbitals and the resulting HOMO-LUMO energy gap (ΔE) are critical indicators of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that a molecule is more polarizable and more reactive, as it requires less energy to excite an electron to a higher energy state. acs.org

In studies of benzoate (B1203000) derivatives as potential enzyme inhibitors, DFT has been used to model their interaction with active sites. For instance, in investigations of tyrosinase, a dicopper-containing enzyme, DFT calculations were used to study the binding of various inhibitors. nih.gov While some benzaldehyde (B42025) derivatives show inhibitory potential, replacing the aldehyde group with a carboxy group, as in this compound, leads to a complete loss of inhibitory potency. researchgate.netnih.gov Theoretical studies on a model of the tyrosinase active site revealed that this compound has a highly unfavorable energetic balance for binding compared to the natural substrate, phenolate, confirming its status as a non-inhibitor. nih.govjussieu.fr

Table 1: Representative Global Reactivity Descriptors Calculated from HOMO-LUMO Energies

| Parameter | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of a molecule to attract electrons. acs.org |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. acs.org |

Quantum Chemical Calculations of Spectroscopic Properties

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic data of molecules, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These theoretical predictions serve as a powerful complement to experimental measurements, aiding in the structural characterization and assignment of vibrational modes.

DFT methods, such as B3LYP with the 6-311++G(d,p) basis set, are widely used to compute the harmonic vibrational frequencies of molecules like this compound. researchgate.netresearchgate.net The calculated frequencies, which often require scaling to correct for anharmonicity and other systematic errors, can be used to simulate the entire IR and Raman spectra. researchgate.netnanoacademic.com This allows for a detailed assignment of the observed spectral bands to specific vibrational modes of the molecule, such as the stretching and bending of C-H, C=C, and C=O bonds. researchgate.netfrontiersin.org The Potential Energy Distribution (PED) analysis is often performed to quantify the contribution of individual internal coordinates to each normal mode, providing a precise description of the vibrations. researchgate.net

For the prediction of NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is the standard computational approach. researchgate.netepstem.net By calculating the magnetic shielding tensors for each nucleus, the GIAO method can predict the ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical values are typically in good agreement with experimental data, helping to confirm the molecular structure. researchgate.net For example, in a computational study of a benzaldehyde derivative, the ¹H and ¹³C chemical shifts computed using the GIAO method were found to be consistent with the experimental findings. researchgate.net

Table 2: Example of Calculated vs. Experimental Vibrational Frequencies for a Benzoate Analog

| Assignment (Vibrational Mode) | Experimental (cm⁻¹) | Calculated (cm⁻¹) |

| C=O Stretch | 1720 | 1715 |

| Aromatic C=C Stretch | 1610 | 1605 |

| Aromatic C=C Stretch | 1580 | 1575 |

| CH₃ Asymmetric Stretch | 2980 | 2978 |

| CH₃ Symmetric Stretch | 2930 | 2925 |

| Aromatic C-H Stretch | 3070 | 3067 |

| Note: This table is illustrative, based on typical values for benzoate derivatives found in computational literature. researchgate.netacs.org |

Modeling of Molecular Interactions and Enzyme Binding

Computational modeling, particularly molecular docking and DFT calculations, provides critical insights into how small molecules like this compound interact with biological macromolecules, such as enzymes. These techniques are especially valuable for understanding the structural basis of inhibitor binding and for discriminating between active and inactive compounds.

The interaction of this compound has been studied in the context of tyrosinase inhibition. nih.govjussieu.fr Tyrosinase is a copper-containing enzyme, and computational models often feature a dicopper core, [(Cu(ImH)₃)₂-O₂]²⁺, to represent the active site, where imidazole (B134444) (ImH) rings mimic the histidine residues that coordinate the copper ions in the actual enzyme. jussieu.fr

Using a combination of Broken-Symmetry (BS-DFT) and Spin-Flip (SF-DFT) methods, which are suitable for the complex electronic structure of the dicopper core, researchers have calculated the binding energies of various substrates and inhibitors. nih.gov These studies have shown that this compound is a non-inhibitor of tyrosinase. The calculations reveal a highly unfavorable energetic balance for its binding to the active site model when compared to the natural substrate, phenolate. nih.govjussieu.fr

The optimized geometry of the this compound-enzyme model complex provides further structural clues for its lack of activity. In the simulated complex, the carboxylate oxygen atoms of the dimethylbenzoate ligand are oriented directly toward the copper cations. nih.gov This binding mode differs from that of potent inhibitors, where the anionic oxygen atoms orient toward the Cu-O-Cu bond basin, highlighting the importance of specific electronic and geometric matching for effective inhibition. jussieu.fr Electron Localization Function (ELF) analysis further supports these findings by showing that while the core electronic structure of the active site is resilient, the orientation of the non-inhibitor is distinct from that of true inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Molecular Dynamics Simulations in Environmental Fate Prediction

Quantitative Structure-Activity Relationship (QSAR) and Molecular Dynamics (MD) simulations are computational strategies used to predict the biological activity and environmental behavior of chemical compounds based on their molecular structure.

QSAR studies establish a mathematical correlation between the physicochemical properties (descriptors) of a series of compounds and their biological activity. researchgate.net For benzoate and benzoic acid derivatives, QSAR models have been developed to predict activities such as enzyme inhibition and antimicrobial effects. nih.govthieme-connect.com These models rely on a variety of molecular descriptors, which can be categorized as:

Hydrophobic: Such as LogP, which describes the partitioning of a compound between octanol (B41247) and water.

Electronic: Including dipole moment and atomic charges, which relate to electrostatic interactions.

Steric/Topological: Descriptors like molar refractivity, molecular weight, and various indices (e.g., Balaban topological index J, Kier's shape indices) that describe the size and shape of the molecule. thieme-connect.com

Quantum-Chemical: Parameters like HOMO/LUMO energies calculated via DFT.

For example, QSAR studies on benzoylaminobenzoic acid derivatives revealed that inhibitory activity increases with higher hydrophobicity, molar refractivity, and aromaticity. nih.gov In another study on p-hydroxy benzoic acid derivatives, topological parameters like the valence first-order molecular connectivity index were found to be crucial for describing antifungal activity. thieme-connect.com These models can be used to predict the activity of new compounds, including this compound, and to guide the design of more potent analogs.

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. nih.govspecificpolymers.com While specific MD studies on the environmental fate of this compound are not prominent, the methodology is broadly applied to predict how organic compounds interact with their environment. MD simulations can be used to study processes like adsorption to soil particles, transport through membranes, and degradation pathways. By simulating the interactions between the compound and components of an environmental system (e.g., water, organic matter), MD can help predict its persistence, mobility, and potential for bioaccumulation. rsc.org

Table 3: Common Descriptor Classes in QSAR Studies of Benzoate Analogs

| Descriptor Class | Examples | Information Provided |

| Topological | Molecular Connectivity Index (¹χv), Balaban Index (J), Kier's Shape Index (κ₁) | Describes molecular size, shape, and degree of branching. thieme-connect.com |

| Hydrophobic | LogP | Relates to membrane permeability and transport. waocp.org |

| Electronic | Dipole Moment, Atomic Charges (e.g., ATSC1i) | Governs electrostatic and polar interactions. researchgate.net |

| Steric | Molar Refractivity (CMR) | Relates to molecular volume and polarizability. waocp.org |

| Geometric | 3D-MoRSE descriptors, WHIM descriptors | Encodes 3D information about the molecular structure. |

Analysis of Charge Distribution and Orbital Interactions

Understanding the distribution of electrons within a molecule is fundamental to explaining its stability, reactivity, and intermolecular interactions. Computational methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis are used to quantify atomic charges and analyze orbital interactions in this compound and its analogs.

Charge Distribution Analysis: The molecular electrostatic potential (MEP) surface is a visual representation of the charge distribution, mapping areas of positive and negative potential onto the electron density surface. researchgate.netresearchgate.net It helps identify regions susceptible to electrophilic or nucleophilic attack. researchgate.net Ab initio calculations on benzaldehyde derivatives, for instance, have investigated the relationship between the charge densities on the aldehyde group's oxygen and hydrogen atoms and their inhibitory activity against tyrosinase. researchgate.net A key finding was that while this compound has a high charge density on its carboxyl oxygen atoms, it is inactive as an inhibitor. researchgate.netnih.gov This is because the entire aldehyde group, which is replaced by a carboxyl group in this compound, is necessary for the specific interactions required for inhibition, demonstrating that high charge density on one atom alone is not sufficient. researchgate.netnih.gov

Chemical Reactivity and Transformation Mechanisms of 2,4 Dimethylbenzoate Derivatives

Hydrolysis Reactions in Model Systems

The hydrolysis of 2,4-dimethylbenzoate esters, which involves the cleavage of the ester bond to yield 2,4-dimethylbenzoic acid and an alcohol, can be catalyzed by either acid or base.

Under acidic conditions, the reaction proceeds via protonation of the carbonyl oxygen of the ester group, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water. libretexts.org This is followed by the formation of a tetrahedral intermediate and subsequent elimination of the alcohol. libretexts.org For some sterically hindered benzoate (B1203000) esters, an alternative acid-catalyzed unimolecular mechanism (AAC1) can occur, particularly in strongly ionizing solvents like concentrated sulfuric acid. spcmc.ac.incdnsciencepub.com This pathway involves the formation of an acylium ion intermediate. spcmc.ac.in

In alkaline hydrolysis (saponification), a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon. libretexts.org This reaction is typically "base-promoted" as the hydroxide is consumed. libretexts.org The presence of bulky ortho substituents can influence the reaction mechanism. While most benzoate esters hydrolyze via acyl-oxygen fission (BAC2 mechanism), highly hindered esters may proceed through alkyl-oxygen fission (BAL2 mechanism). cdnsciencepub.com

Studies on methyl this compound in high-temperature water (250 °C) have shown that hydrolysis can occur, yielding 2,4-dimethylbenzoic acid. At higher temperatures (300 °C), decarboxylation becomes a more favored competing reaction. The rate of hydrolysis in high-temperature water appears to be more influenced by steric factors than by the electronic effects of substituents on the benzene (B151609) ring.

For instance, the hydrolysis of methyl 2,4-dihydroxy-3,6-dimethylbenzoate can be achieved using either acid (concentrated HCl or H₂SO₄) under reflux or alkali (NaOH or KOH) at elevated temperatures. In both cases, the final step involves purification of the resulting 2,4-dihydroxy-3,6-dimethylbenzoic acid.

Photochemical Transformation Pathways and Kinetics

The photochemical behavior of this compound derivatives is influenced by the absorption of light, which can lead to various transformation pathways. While specific kinetic data for this compound is not extensively detailed in the provided results, general principles for substituted benzoate esters can be applied.

One significant photochemical reaction is intramolecular photo-elimination, similar to the Norrish Type II process, which results in the cleavage of the ester to form the corresponding carboxylic acid. rsc.org Studies on substituted alkyl esters of aromatic carboxylic acids have shown that the efficiency of this reaction can be influenced by the nature of the substituents. rsc.org For esters containing a dialkylamino group, an electron-transfer mechanism is proposed to be operative, leading to a more efficient reaction. rsc.org

For compounds like 2-ethylhexyl 4-(dimethylamino)benzoate (B8555087) (OD-PABA), a common UV filter, direct photolysis is a key transformation route in sunlit surface waters. researchgate.netnih.gov Upon exposure to UVA and UVB radiation, OD-PABA can undergo dealkylation, losing one or both of the methyl groups from the amino moiety. researchgate.net Hydroxylation and oxidation processes also contribute to its photochemical transformation. researchgate.netnih.gov The presence of a catalyst, such as titanium dioxide (TiO₂), can accelerate photolysis and lead to the formation of additional transformation products. researchgate.netnih.gov

The degradation of some benzoate derivatives, such as dimethoate, is not significantly affected by photolysis unless a catalyst is present. scilit.comnih.gov

Table 1: Photochemical Transformation of 2-ethylhexyl 4-(dimethylamino)benzoate (OD-PABA)

| Radiation Source | Key Transformation Processes | Number of Detected Transformation Products |

|---|---|---|

| UVB | Dealkylation, Hydroxylation/Oxidation | 5 |

| UVA | Dealkylation, Hydroxylation/Oxidation | 4 |

| TiO₂-based photocatalysis | Further degradation of primary TPs | 9 additional TPs |

Data sourced from studies on the aquatic environmental fate of OD-PABA. researchgate.netnih.gov

Reactions with Environmental Oxidants and Disinfectants (e.g., Chlorination)

In water treatment processes, this compound derivatives can react with disinfectants like chlorine. The reactivity depends on the specific structure of the compound.

For example, the reaction of 4,4'-methylenedianiline (B154101) (MDA) with chlorine in aqueous solution is dependent on pH and the molar ratio of chlorine to MDA. researchgate.net This reaction can lead to the formation of various chlorinated byproducts, including p-chloroaniline, 2,4-dichloroaniline, and 2,4,6-trichloroaniline. researchgate.net

Studies on the UV filter 2-ethylhexyl 4-(dimethylamino)benzoate (OD-PABA) have shown that it reacts with sodium hypochlorite (B82951) (a source of free chlorine). bibliotekanauki.plresearchgate.net This reaction can lead to the formation of halogenated organic products. bibliotekanauki.plresearchgate.net Furthermore, the demethylation of ODPABA in the presence of sodium hypochlorite and UV light has been observed to produce formaldehyde. atlasofscience.org The presence of UV radiation significantly accelerates this demethylation process. atlasofscience.org

The reaction of other UV filters, like octyl dimethyl-p-aminobenzoate (ODPABA), with hypochlorite has been shown to produce chlorine-substituted intermediates that can subsequently decompose through ester-bond cleavage. researchgate.net

Mechanistic Studies of Ester Cleavage and Substituent Modifications

The cleavage of the ester bond in this compound derivatives is a central aspect of their reactivity. As discussed in the hydrolysis section, this can occur through different mechanisms depending on the reaction conditions and the steric hindrance around the ester group.

The standard acid-catalyzed hydrolysis (AAC2) involves a bimolecular attack of water on the protonated ester. libretexts.orgcdnsciencepub.com For sterically crowded esters, such as those with multiple ortho substituents, the mechanism can shift to a unimolecular AAC1 pathway, which proceeds through a more stable acylium ion intermediate. spcmc.ac.incdnsciencepub.com This shift is often driven by the release of steric strain in the transition state. cdnsciencepub.com

Alkaline hydrolysis typically follows a bimolecular acyl-oxygen cleavage (BAC2) mechanism. libretexts.orgcdnsciencepub.com However, for exceptionally hindered esters like methyl 2,4,6-tri-t-butylbenzoate, a bimolecular alkyl-oxygen fission (BAL2) mechanism has been established through isotopic labeling studies. cdnsciencepub.com In the case of methyl 2,4,6-trimethylbenzoate, while sterically hindered, it still primarily undergoes acyl-oxygen fission. cdnsciencepub.com

Substituent modifications are also key transformation pathways. For instance, the dimethylamino group in derivatives like OD-PABA is susceptible to demethylation. This can be initiated by photochemical processes or by reaction with oxidants. researchgate.netatlasofscience.org The demethylation of OD-PABA can proceed through a radical mechanism involving one-electron oxidation or an ionic mechanism with an electrophilic attack on the amino group. atlasofscience.org In the presence of UV light, radical pathways are generally favored. atlasofscience.org

Applications of 2,4 Dimethylbenzoate and Its Derivatives in Academic Research

An Intermediate in Fine Chemical Synthesis for Research

In the realm of chemical synthesis, 2,4-dimethylbenzoate and its precursors serve as valuable intermediates for creating more complex molecules for research purposes. For instance, 2,4-dihydroxy-3,6-dimethylbenzoic acid is a key starting material. sigmaaldrich.com It can be used to synthesize methyl 2,4-dihydroxy-3,6-dimethylbenzoate. sigmaaldrich.com The versatility of these compounds lies in the reactivity of their functional groups, which allows for various chemical transformations. evitachem.com For example, the hydroxyl groups on derivatives like ethyl 2,4-dihydroxy-3,6-dimethylbenzoate can undergo substitution and oxidation reactions, making them adaptable building blocks in synthetic organic chemistry. evitachem.com

The synthesis of Netarsudil, a pharmaceutical agent, involves an intermediate derived from a related structure, (4-{[(2,4-dimethylbenzoyl)oxy]methyl}phenyl)acetic acid. semanticscholar.orgturkjps.org This highlights the role of the 2,4-dimethylbenzoyl moiety in the construction of complex, biologically active molecules. Furthermore, biocatalysis, the use of enzymes to catalyze chemical reactions, is increasingly employed for the sustainable synthesis of fine chemicals and pharmaceutical intermediates. nih.gov

Utilization in Analytical Method Development

The development of robust analytical methods is crucial for the accurate detection and quantification of chemical compounds in various matrices. This compound and its derivatives have been instrumental in the advancement of techniques such as chromatography and electrophoresis.

For example, a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method was developed and validated for the simultaneous quantification of Netarsudil and its process-related impurities, one of which is derived from (4-{[(2,4-dimethylbenzoyl)oxy]methyl}phenyl)acetic acid. semanticscholar.orgturkjps.org The development of this method involved testing various columns and mobile phases to achieve optimal separation and resolution of the drug and its impurities. semanticscholar.org The method was validated according to ICH guidelines for parameters including linearity, precision, accuracy, and robustness. turkjps.org

Furthermore, analytical methods have been developed for the determination of photoinitiators, including derivatives of dimethylaminobenzoate, in food packaging and other materials. researchgate.netlookchem.com These methods often employ techniques like HPLC and gas chromatography-mass spectrometry (GC-MS) to ensure the safety of consumer products. researchgate.netresearchgate.net The development of such methods is critical for monitoring the potential migration of these compounds into food and other products. researchgate.net

Investigation in Enzyme Inhibition Studies

In the field of enzymology, understanding how different molecules interact with enzymes is fundamental. This compound has been utilized as a structural variant and a control compound in studies investigating enzyme inhibition.

Specifically, it was used as a non-inhibitor control in a theoretical study of benzaldehyde (B42025) derivatives as tyrosinase inhibitors. researchgate.netjussieu.frnih.gov This research aimed to understand the relationship between the charge distribution of these compounds and their ability to inhibit the enzyme. researchgate.net The study found that while this compound has a high charge density on its oxygen atom, it does not inhibit tyrosinase, suggesting that the aldehyde group is a necessary component for inhibitory activity in this class of compounds. researchgate.net Computational methods, such as density functional theory (DFT), were employed to model the docking of these inhibitors at the enzyme's active site. jussieu.frnih.gov

Development and Characterization of Luminescent Materials

The unique photophysical properties of lanthanide ions have led to their extensive use in the development of luminescent materials. Research has shown that this compound can act as a ligand in the formation of lanthanide complexes with interesting luminescent properties.

A series of new dinuclear lanthanide complexes were synthesized using this compound (2,4-DMBA) and 5,5'-dimethyl-2,2'-bipyridine as ligands. researcher.lifefrontiersin.orgnih.gov These complexes, with the general formula [Ln(2,4-DMBA)₃(5,5′-DM-2,2′-bipy)]₂, where Ln represents lanthanide ions such as Samarium (Sm), Europium (Eu), Terbium (Tb), and Dysprosium (Dy), were characterized using various techniques including single-crystal X-ray diffraction, infrared spectroscopy, and thermogravimetric analysis. frontiersin.orgnih.gov

The luminescent properties of the Sm(III), Eu(III), and Tb(III) complexes were investigated. The studies revealed that the organic ligands effectively sensitize the characteristic luminescence of the lanthanide ions. frontiersin.org For instance, the Eu(III) complex exhibits strong red luminescence, while the Tb(III) complex shows characteristic green emission. The luminescence lifetimes of the Europium and Terbium complexes were also determined, providing valuable data for their potential application in optical materials. frontiersin.orgnih.gov

| Complex | Lanthanide Ion | Emission Color | Luminescence Lifetime (τ) |

| [Eu(2,4-DMBA)₃(5,5′-DM-2,2′-bipy)]₂ | Europium (Eu) | Red | Data available frontiersin.org |

| [Tb(2,4-DMBA)₃(5,5′-DM-2,2′-bipy)]₂ | Terbium (Tb) | Green | Data available frontiersin.org |

| [Sm(2,4-DMBA)₃(5,5′-DM-2,2′-bipy)]₂ | Samarium (Sm) | Orange | Data available frontiersin.org |

Research into Antioxidant Properties of Dimethylbenzoylhydrazone Derivatives

The search for novel antioxidant compounds is a significant area of pharmaceutical and medicinal chemistry research. Derivatives of this compound, specifically 2,4-dimethylbenzoylhydrazones, have been synthesized and evaluated for their potential antioxidant activity.

A study involving a series of 2,4-dimethylbenzoylhydrazones demonstrated that these compounds exhibit varying degrees of DPPH radical scavenging activity, with IC₅₀ values ranging from 25.6 to 190 µM. nih.gov The antioxidant capacity of these derivatives was found to be dependent on the nature and position of functional groups on the aromatic ring. nih.gov Notably, compounds with multiple hydroxyl groups showed higher activity, with tri-hydroxy derivatives being more potent than di- and mono-hydroxy substituted analogues. nih.gov

For instance, the 3,4,5-trihydroxy derivative was identified as the most active compound in the series. nih.gov These findings suggest that 2,4-dimethylbenzoylhydrazones represent a promising scaffold for the development of new antioxidant agents. nih.govresearchgate.net

| Derivative Type | Key Structural Feature | Antioxidant Activity Trend |

| Tri-hydroxy | Presence of three hydroxyl groups | Most active |

| Di-hydroxy | Presence of two hydroxyl groups | Moderately active |

| Mono-hydroxy | Presence of one hydroxyl group | Less active |

Environmental and Non Human Biological Fate Studies of Benzoate Compounds

Aquatic Environmental Fate and Persistence Assessments

The persistence of a chemical compound in the aquatic environment is influenced by several factors, including its susceptibility to hydrolysis, photolysis, and biodegradation. For 2,4-Dimethylbenzoate and its esters, hydrolysis is a significant transformation process.

Research on the hydrolysis of methyl benzoates in high-temperature water has provided specific insights into the behavior of methyl this compound. In one study, methyl this compound underwent a 28% conversion to 2,4-dimethylbenzoic acid when heated at 250°C for 30 minutes. This reaction occurred without the formation of xylene, indicating that under these conditions, hydrolysis is a primary degradation pathway, though decarboxylation can become more favorable at higher temperatures. The rate of hydrolysis is influenced by steric factors; the presence of ortho substituents on the benzoate (B1203000) ring affects the reaction rate more significantly than para substituents.

A safety data sheet for the related compound, ethyl this compound, indicates that it is immiscible with water, which suggests that this compound itself may have low water solubility. thermofisher.com This property would likely limit its mobility in the water column and could lead to its partitioning into sediment. thermofisher.com

Table 1: Hydrolysis of Methyl this compound in High-Temperature Water

| Compound | Temperature (°C) | Time (hours) | Conversion (%) | Product |

| Methyl this compound | 250 | 0.5 | 28 | 2,4-dimethylbenzoic acid |

Data sourced from a study on the hydrolysis and saponification of methyl benzoates.

Formation and Characterization of Environmental Transformation Products

Currently, there is a lack of publicly available scientific literature specifically identifying the environmental transformation products of this compound resulting from processes such as photolysis or microbial action in aquatic or soil environments. While studies exist on the photodegradation of other benzoate derivatives, like 2-ethylhexyl-4-dimethylaminobenzoate, which can form various byproducts through dealkylation or oxidation, similar detailed pathway information for this compound is not available. nih.govresearchgate.net

Bioaccumulation and Biomagnification Potential in Aquatic Organisms

The potential for a chemical to bioaccumulate in organisms is often initially assessed using its octanol-water partition coefficient (LogP or LogKow). A higher LogP value generally indicates a greater potential for partitioning into fatty tissues. The calculated XLogP3 value for this compound is 2.8. nih.gov This value suggests a moderate potential for bioaccumulation.

However, predictive models and available data for the closely related methyl this compound suggest a low risk of bioaccumulation. epa.gov The bioconcentration factor (BCF) is a key metric for assessing bioaccumulation potential in aquatic organisms. europa.eu For ethyl this compound, it is noted that it may have some potential to bioaccumulate. thermofisher.com There are no specific experimental studies on the biomagnification of this compound in aquatic food webs.

Table 2: Physicochemical Properties and Bioaccumulation Potential of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉O₂⁻ | PubChem nih.gov |

| Molecular Weight | 149.17 g/mol | PubChem nih.gov |

| XLogP3 | 2.8 | PubChem nih.gov |

| Bioaccumulation Risk (for methyl this compound) | No bioaccumulation risk | Executive Summary epa.gov |

Enzymatic Responses in Non-Human Biological Systems (e.g., Cytochrome P450, Glutathione (B108866) S-Transferase activities)

There is limited direct research on the specific enzymatic responses in non-human biological systems to this compound. However, some studies on related compounds provide context. For instance, benzaldehyde (B42025) derivatives have been shown to have the potential to inhibit cytochrome P450 enzymes. researchgate.net In contrast, a study on the UV filter 2-ethylhexyl-4-dimethylaminobenzoate demonstrated that it significantly increased the activities of cytochrome P450 (CYP) 1A, CYP3A, and glutathione S-transferase in the liver of crucian carp. nih.govmdpi.com

One study focusing on tyrosinase inhibitors explicitly refers to "2,4 dimethylbenzoate (non inhibitor)". researchgate.net This suggests that, at least in the context of that particular enzyme system, this compound does not exhibit inhibitory activity. researchgate.net Comprehensive studies on the broader enzymatic responses, such as the induction or inhibition of major detoxification enzymes like cytochrome P450s and glutathione S-transferases following exposure to this compound, are not currently available in the scientific literature.

Biodegradation Pathways in Environmental Compartments

The biodegradation of aromatic compounds is a key process in their environmental removal. Microorganisms, particularly bacteria from the genus Pseudomonas, are known for their ability to degrade a wide range of aromatic hydrocarbons. unesp.br

Studies on the microbial degradation of dimethylbenzoate isomers provide insight into the likely fate of this compound. Research on Pseudomonas putida strain DMB, which is capable of growing on 3,4-dimethylbenzoic acid as its sole carbon and energy source, has elucidated its metabolic pathway. oup.comnih.gov This pathway involves the initial formation of 3,4-dimethylcatechol, which then undergoes meta-cleavage of the aromatic ring. oup.comnih.gov

Crucially, this particular strain of Pseudomonas putida was found to be highly specific. It did not utilize other dimethylbenzoate isomers, which would include this compound, for growth, nor did it co-oxidize them. nih.gov This specificity suggests that the enzymatic machinery of this strain is not adapted to handle the substitution pattern of this compound. Similarly, Pseudomonas cepacia MB2, which can degrade 2-methylbenzoic acid, was unable to grow on 2,5- and 2,6-dimethylbenzoates, highlighting the steric hindrance that can prevent enzymatic action. researchgate.net

While other microbial degradation pathways may exist for this compound, the available data on related isomers suggests that it may be more resistant to biodegradation than some of its counterparts.

Table 3: Microbial Degradation of Selected Benzoate Compounds

| Compound | Degrading Microorganism | Key Findings | Reference |

| 3,4-Dimethylbenzoic acid | Pseudomonas putida strain DMB | Utilized as sole carbon source; degraded via a meta-cleavage pathway. Does not degrade other dimethylbenzoate isomers. | oup.comnih.gov |

| 2-Methylbenzoic acid | Pseudomonas cepacia MB2 | Utilized as sole carbon source; growth inhibited by certain chlorinated benzoates. | researchgate.net |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Various bacteria and fungi | Degradation is primarily driven by microbial enzymatic processes in the environment. | nih.gov |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,4-Dimethylbenzoate derivatives, and how do reaction conditions influence yield?

- Answer: A key method involves esterification of 2,4-dimethylbenzoic acid with alcohols under acid catalysis or via acyl chloride intermediates. For example, refluxing with DMSO as a solvent (e.g., 18 hours at elevated temperatures) followed by reduced-pressure distillation can yield derivatives with ~65% efficiency. Solvent choice (e.g., toluene or ethyl acetate) and catalysts (e.g., trifluoroacetic anhydride) significantly impact reaction kinetics and purity. Optimization of stoichiometry, temperature, and purification steps (e.g., crystallization with ethanol-water mixtures) is critical to maximize yield .

Q. How can researchers characterize the structural properties of this compound using spectroscopic and crystallographic methods?

- Answer: Structural elucidation typically employs:

- FT-IR to identify ester carbonyl stretches (~1700 cm⁻¹) and aromatic C-H vibrations.

- Multinuclear NMR (¹H, ¹³C) to resolve methyl group environments (e.g., δ 2.2–2.8 ppm for aromatic methyl protons) and ester linkages.

- Single-crystal X-ray diffraction to confirm molecular geometry, including dihedral angles between substituents. For example, organotin(IV) carboxylates of related benzoates show distorted trigonal-bipyramidal coordination in crystal structures .

- Mass spectrometry for molecular ion validation and fragmentation patterns .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound derivatives?

- Answer: Discrepancies often arise from steric or solvent effects not accounted for in simulations. Systematic validation includes:

- Reproducing experimental conditions (e.g., solvent polarity, temperature) in DFT calculations.

- Comparing experimental crystallographic data (e.g., bond lengths, angles) with optimized computational models.

- Cross-referencing spectral data (e.g., NMR chemical shifts) with predicted values using software like Gaussian or ADF .

Advanced Research Questions

Q. How can the biological activity of this compound derivatives be systematically evaluated in biochemical assays?

- Answer:

- Enzyme inhibition assays: Test interactions with target enzymes (e.g., hydrolases) using fluorogenic substrates or calorimetry.

- Cellular viability assays: Assess cytotoxicity via MTT or resazurin assays in cell lines.

- Structure-activity relationship (SAR) studies: Modify substituents (e.g., hydroxyl or methoxy groups) to correlate structural features with bioactivity. Natural derivatives, such as those isolated from lichens, provide benchmarks for activity comparisons .

Q. What are the challenges in optimizing reaction conditions for the esterification of 2,4-Dimethylbenzoic acid, and how can they be mitigated?

- Answer: Challenges include:

- Steric hindrance from methyl groups, slowing nucleophilic attack. Mitigation: Use bulky alcohols or elevated temperatures.

- Acid sensitivity: Avoid prolonged exposure to strong acids by employing mild catalysts (e.g., DMAP).

- Purification difficulties due to byproducts. Solution: Gradient chromatography (e.g., 5–20% ethyl acetate in petroleum ether) or recrystallization .

Q. How do steric and electronic effects influence the reactivity of this compound in organometallic complexes?

- Answer: The methyl groups at positions 2 and 4 create steric bulk, limiting coordination sites on the aromatic ring. Electronically, the ester group withdraws electron density, stabilizing metal complexes. For example, in organotin(IV) carboxylates, the benzoate ligand adopts monodentate or bidentate binding modes depending on the metal’s electrophilicity and solvent polarity .

Q. What methodologies are recommended for analyzing the stability and degradation products of this compound under varying environmental conditions?

- Answer:

- Accelerated stability studies: Expose the compound to heat, light, or humidity and monitor degradation via HPLC or LC-MS.

- Forced degradation: Use acidic/alkaline hydrolysis or oxidative conditions (e.g., H₂O₂) to identify labile functional groups.

- Storage recommendations: Store at 2–8°C in inert atmospheres to prevent ester hydrolysis or oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。